N'-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea
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Overview
Description
N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3-chloro-4-methylphenyl group, a cyclohexyl group, and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea typically involves the reaction of 3-chloro-4-methylaniline with cyclohexyl isocyanate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or dichloromethane, and the reaction temperature is usually maintained between 25°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea can be scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
Comparison with Similar Compounds
- N-(3-Chloro-4-methylphenyl)-N’-cyclohexylurea
- N-(3-Chloro-4-methylphenyl)-N’-ethylurea
- N-(3-Chloro-4-methylphenyl)-N’-cyclohexyl-N-methylurea
Comparison: N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea is unique due to the presence of both cyclohexyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
This article provides a comprehensive overview of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
853319-13-8 |
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Molecular Formula |
C16H23ClN2O |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-cyclohexyl-1-ethylurea |
InChI |
InChI=1S/C16H23ClN2O/c1-3-19(14-7-5-4-6-8-14)16(20)18-13-10-9-12(2)15(17)11-13/h9-11,14H,3-8H2,1-2H3,(H,18,20) |
InChI Key |
OYROPLRBQAKLTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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